6-Chloro-3-fluoro-2-methylpyridine
Overview
Description
6-Chloro-3-fluoro-2-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClFN and a molecular weight of 145.56 g/mol . It is characterized by the presence of chlorine, fluorine, and methyl substituents on a pyridine ring, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-fluoro-2-methylpyridine typically involves the halogenation of 2-methylpyridine derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is carried out in the presence of a suitable solvent, often acetonitrile, at temperatures ranging from 0°C to room temperature.
Another approach involves the chlorination of 3-fluoro-2-methylpyridine using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions . The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates . The use of catalysts and phase-transfer agents can further optimize the reaction conditions and improve product purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-fluoro-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the pyridine ring can yield piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Production of pyridine carboxylic acids or aldehydes.
Reduction: Generation of piperidine derivatives.
Scientific Research Applications
6-Chloro-3-fluoro-2-methylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is employed in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 6-Chloro-3-fluoro-2-methylpyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity . The presence of electron-withdrawing groups (chlorine and fluorine) on the pyridine ring can enhance its binding affinity and specificity towards the target .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-fluoro-6-methylpyridine
- 3-Chloro-2-fluoro-6-methylpyridine
- 2-Fluoro-3-methylpyridine
Uniqueness
6-Chloro-3-fluoro-2-methylpyridine is unique due to the specific positioning of the chlorine, fluorine, and methyl groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
6-chloro-3-fluoro-2-methylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSRNKKGNHKSJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600803 | |
Record name | 6-Chloro-3-fluoro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-78-4 | |
Record name | 6-Chloro-3-fluoro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 884494-78-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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